molecular formula C14H17ClN2OS B4190708 N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

Cat. No. B4190708
M. Wt: 296.8 g/mol
InChI Key: CYRXDVULDKAGGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chlorophenyl, cyclohexylamino, and thioxoacetamide groups. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group might participate in acid-base reactions, while the thioxoacetamide group might undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the presence of the amino group might make it capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it’s a drug candidate, future research might focus on optimizing its pharmacological properties and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c15-10-6-8-12(9-7-10)16-13(18)14(19)17-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXDVULDKAGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 2
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N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 3
N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 4
N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 5
N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Reactant of Route 6
N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide

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